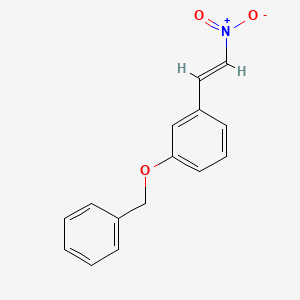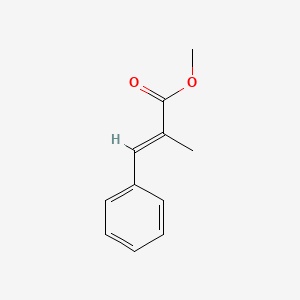
エトキシビス(ペンタン-2,4-ジオン酸-O,O')(プロパン-2-オラート)チタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, also known as Ti(O-iPr)(acac)2(OEt), is a metal-organic compound that contains titanium as the central atom. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
科学的研究の応用
C15H24O5TiC_{15}H_{24}O_{5}TiC15H24O5Ti
. 以下は、この化合物のいくつかの用途です。有機合成における触媒
この有機チタン化合物は、さまざまな有機合成反応における触媒として一般的に使用されます . この化合物は、反応過程で消費されることなく化学反応速度を加速させることができるため、多くの産業および研究室環境において貴重なツールとなっています。
重合
高分子科学の分野では、エトキシビス(ペンタン-2,4-ジオン酸-O,O’)(プロパン-2-オラート)チタンは、重合プロセスにおける触媒として使用されます . このプロセスは、モノマーと呼ばれる多くの小さな分子を共有結合で結合した鎖またはネットワークにすることを含みます。
エステル化
この化合物のもう1つの用途は、エステル化反応です . エステル化は、アルコールと酸の縮合によってエステルを生成する化学反応であり、1分子の水が脱離します。
医薬品の中間体
この化合物は、特定の医薬品の製造における中間体としても使用されています . 中間体は、化学合成の中間段階で生成される物質であり、最終製品の製造に使用されます。
チタンエステルのカップリング剤
チタンエステルのカップリング剤として使用されます . この文脈では、カップリング剤は、通常は無機と有機の2つの異なる材料間に化学結合を提供する化合物です。
生物学的調査
生物学的調査では、この化合物は寒天(プレートインコーポレーション)とプレインキュベーションに使用されます . これらの技術は、微生物の増殖と分離に一般的に使用されています。
作用機序
Target of Action
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium, also known as TI-ACA 105 , is an organometallic compound It is known to be used as a precursor for catalysts in various organic synthesis reactions .
Mode of Action
The compound can interact with active groups in substrates and inks, initiating cross-linking reactions . This results in an increase in molecular weight, thereby enhancing various properties such as heat resistance, chemical resistance, water resistance, and drying .
Biochemical Pathways
It is known to be involved in various organic synthesis reactions, such as carbonylation and coupling reactions .
Pharmacokinetics
It is known to be soluble in common organic solvents .
Result of Action
The result of the action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is the enhancement of the properties of polymers, coatings, and other high molecular weight materials . It improves their performance by increasing their molecular weight through cross-linking reactions .
Action Environment
The action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is influenced by environmental factors. It has good thermal stability and can decompose at high temperatures . It is soluble in common organic solvents , and its solubility in water is 1000g/L at 25℃ . It should be handled in a well-ventilated area and stored properly to prevent dangerous reactions with other substances .
生化学分析
Biochemical Properties
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. The compound’s interaction with enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity and specificity. For instance, it can act as a Lewis acid, coordinating with electron-rich sites on biomolecules and stabilizing reaction intermediates .
Cellular Effects
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter their function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity .
Metabolic Pathways
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound can act as a catalyst in metabolic reactions, facilitating the conversion of substrates into products. Its role in metabolic pathways is crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
The transport and distribution of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its functions .
Subcellular Localization
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium can be achieved through a reaction between titanium isopropoxide and acetylacetone in the presence of ethanol. The resulting intermediate can then be reacted with propan-2-ol and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "Titanium isopropoxide", "Acetylacetone", "Ethanol", "Propan-2-ol", "Ethyl acetoacetate" ], "Reaction": [ "Step 1: Mix titanium isopropoxide and acetylacetone in a 1:2 molar ratio in a round-bottom flask.", "Step 2: Add ethanol to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Remove the solvent under reduced pressure to obtain an intermediate product.", "Step 4: Dissolve the intermediate product in propan-2-ol and add ethyl acetoacetate to the solution.", "Step 5: Heat the mixture at 80°C for 4 hours under reflux.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with cold propan-2-ol and dry it under vacuum to obtain the final product." ] } | |
CAS番号 |
68586-02-7 |
分子式 |
C15H26O6Ti |
分子量 |
350.23 g/mol |
IUPAC名 |
ethanolate;(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3H,1-2H3;2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChIキー |
XUGKUYCHIIOUBD-VGKOASNMSA-L |
異性体SMILES |
CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
正規SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)


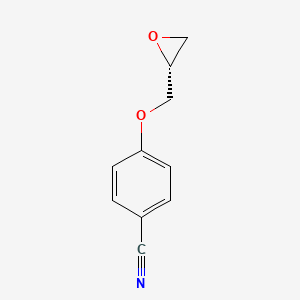
![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)
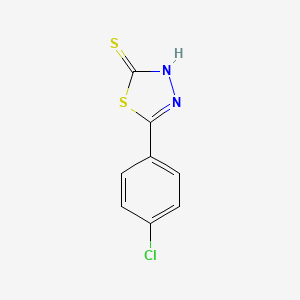

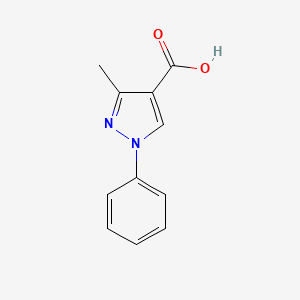
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)



